molecular formula C19H30N2O B381532 (1-undecyl-1H-benzimidazol-2-yl)methanol

(1-undecyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B381532
M. Wt: 302.5g/mol
InChI Key: XDVUVHFTTQUYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Undecyl-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative characterized by a methanol group at the 2-position of the benzimidazole core and an undecyl (C₁₁H₂₃) chain at the 1-position. The compound’s synthesis likely follows N-alkylation protocols similar to those described for shorter-chain analogs, where a bromoalkane reacts with a benzimidazole precursor under basic conditions . For instance, highlights that N-alkylation of (1H-benzimidazol-2-yl)methanol derivatives with alkyl halides yields compounds with varied substituents, which can modulate physicochemical and biological properties.

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5g/mol

IUPAC Name

(1-undecylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-9-12-15-21-18-14-11-10-13-17(18)20-19(21)16-22/h10-11,13-14,22H,2-9,12,15-16H2,1H3

InChI Key

XDVUVHFTTQUYFB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCN1C2=CC=CC=C2N=C1CO

Canonical SMILES

CCCCCCCCCCCN1C2=CC=CC=C2N=C1CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in the alkyl chain length, substituent groups (e.g., allyl, phenyl, methyl), and hydroxyl positioning. A comparative analysis is presented below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R₁, R₂) Molecular Formula Molar Mass (g/mol) Boiling Point (°C) pKa (Predicted) Key References
(1-Undecyl-1H-benzimidazol-2-yl)methanol R₁ = C₁₁H₂₃, R₂ = CH₂OH C₁₉H₃₀N₂O 302.46 Not reported Not reported Inferred
(1-Butyl-1H-benzimidazol-2-yl)methanol R₁ = C₄H₉, R₂ = CH₂OH C₁₂H₁₆N₂O 204.27 377.8 (predicted) 13.82
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol R₁ = CH₂CH=CH₂, R₂ = CH(OH)CH₃ C₁₂H₁₄N₂O 202.25 Not reported Not reported
1-(5-Methyl-1H-benzimidazol-2-yl)ethanol R₁ = H, R₂ = CH(OH)CH₃ (with 5-methyl) C₁₀H₁₂N₂O 180.22 Not reported Not reported
1H-Benzimidazol-2-yl(phenyl)methanol R₁ = H, R₂ = C(OH)Ph C₁₄H₁₂N₂O 224.26 Not reported Not reported

Key Observations :

  • Alkyl Chain Impact : Longer chains (e.g., undecyl vs. butyl) increase hydrophobicity and molecular weight, which may influence solubility and biological activity. The butyl analog (C₁₂H₁₆N₂O) has a predicted boiling point of 377.8°C, suggesting higher thermal stability than shorter-chain derivatives .
  • Hydroxyl Positioning: Ethanol derivatives (e.g., (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol) exhibit different hydrogen-bonding capabilities compared to methanol analogs, affecting crystal packing and solubility .
  • Aromatic vs.

Crystallographic and Hydrogen-Bonding Behavior

  • Layered Structures: (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol forms layered structures via O—H···N and O—H···O hydrogen bonds, as shown in . The undecyl analog’s longer chain may disrupt such packing, favoring hydrophobic interactions over hydrogen bonding .
  • Graph Set Analysis : Hydrogen-bonding patterns in benzimidazole derivatives align with Etter’s rules, where directional O—H···N interactions dominate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.